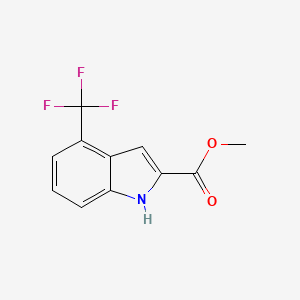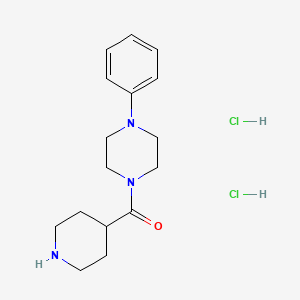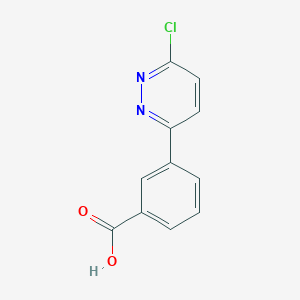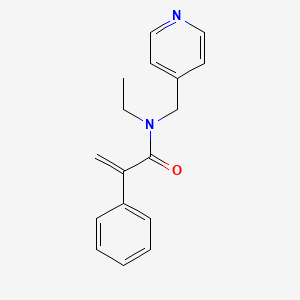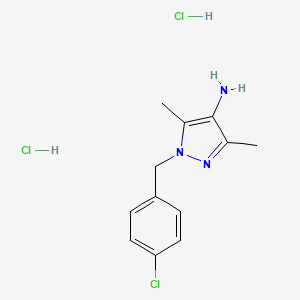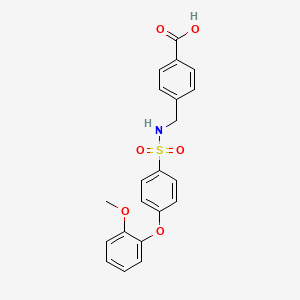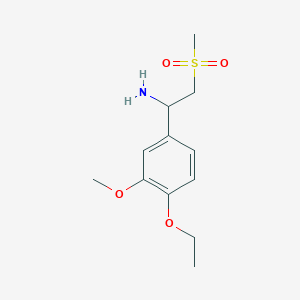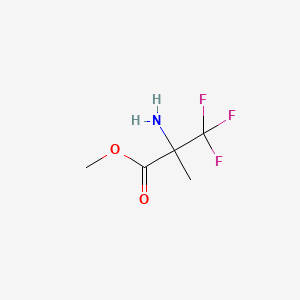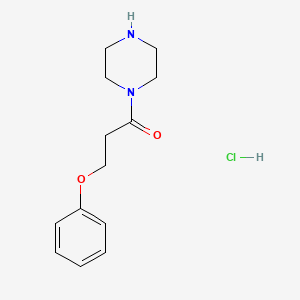
3-フェノキシ-1-(ピペラジン-1-イル)プロパン-1-オン塩酸塩
説明
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
神経薬理学:三重再取り込み阻害剤
この化合物は、セロトニン、ノルエピネフリン、ドーパミン輸送体(SERT、NET、DAT)の再取り込みを同時に阻害する可能性のある三重再取り込み阻害剤としての可能性について研究されています。 この用途は、うつ病や不安などの障害の治療法の開発において重要となる可能性があります .
抗菌剤
研究によると、この化合物の誘導体は、グラム陰性菌とグラム陽性菌の両方に対して抗菌活性を示します。 これは、新しい抗菌薬の開発における潜在的な用途を示唆しています .
セロトニン作動性活性
3-フェノキシ-1-(ピペラジン-1-イル)プロパン-1-オン塩酸塩から誘導された化合物は、セロトニン関連障害の治療における治療の可能性を理解するために重要な、セロトニン作動性5-HT 1A受容体に対する親和性について評価されています .
創薬:殺菌剤の代替
この化合物の新規誘導体は、効果的な殺菌剤の代替を作成することを目的として合成されています。 これらの誘導体は、in vitroで有望な生物活性と薬物様特性を示しています .
化学合成:ベンゾチアゾール誘導体
この化合物は、さまざまな化学研究用途で重要な、構造的に修飾されたベンゾチアゾール誘導体の合成における前駆体として役立ちます .
薬理学的研究:治療候補
3-フェノキシ-1-(ピペラジン-1-イル)プロパン-1-オン塩酸塩に関連するフェノキシ誘導体を含む、フェノキシ誘導体は、その多様な薬理学的活性により、治療候補として調査されています .
作用機序
Target of Action
The primary targets of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, which is a key process in synaptic transmission.
Mode of Action
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Biochemical Pathways
By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride affects the serotonergic, noradrenergic, and dopaminergic pathways . The downstream effects include enhanced mood and alleviation of depressive symptoms, as these neurotransmitters are associated with feelings of well-being and happiness.
Result of Action
The inhibition of SERT, NET, and DAT by 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride results in an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects at the molecular and cellular level, including improved mood and alleviation of depressive symptoms.
生化学分析
Cellular Effects
The effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin, norepinephrine, and dopamine. By modulating these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride has been shown to affect the proliferation and differentiation of neuronal cells .
Molecular Mechanism
At the molecular level, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride exerts its effects through several mechanisms. It can bind to specific receptor sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. Additionally, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in laboratory settings are crucial for its effectiveness in long-term studies. This compound has been shown to remain stable under various conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its breakdown, reducing its efficacy. In in vitro and in vivo studies, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride has demonstrated consistent effects on cellular function, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity. The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound can inhibit the activity of enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, it can interact with cofactors and other metabolic enzymes, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is also affected by its solubility and stability in biological fluids .
Subcellular Localization
The subcellular localization of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
特性
IUPAC Name |
3-phenoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRWSQZSNYFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80385-33-7 | |
| Record name | 80385-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


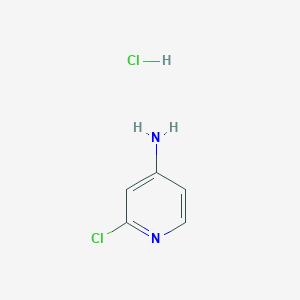
![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)


